2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide
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Overview
Description
2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2-azatricyclo[6310^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide is a complex organic compound featuring an imidazole ring, a sulfonamide group, and a tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, which can be synthesized through the reaction of glyoxal and ammonia .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines .
Major Products
The major products formed from these reactions include imidazole N-oxides, reduced derivatives, and substituted sulfonamides .
Scientific Research Applications
2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity . The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide is unique due to its tricyclic structure and the presence of both an imidazole ring and a sulfonamide group. This combination of features contributes to its distinct chemical and biological properties, setting it apart from other imidazole-containing compounds .
Biological Activity
The compound 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide is a complex organic molecule characterized by its unique azatricyclo structure and a sulfonamide group. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C₁₈H₂₃N₅O₃S and a molecular weight of approximately 393.42 g/mol. The presence of nitrogen in the azatricyclo structure contributes to its reactivity and biological interactions.
Structural Features
Feature | Description |
---|---|
Azatricyclo Structure | Contains nitrogen atoms in the ring |
Sulfonamide Group | Imparts potential nucleophilic reactivity |
Imidazole Moiety | Involved in coordination and hydrogen bonding |
Biological Activity
Preliminary studies indicate that compounds with similar structural features demonstrate a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.
Antimicrobial Activity
Research has shown that imidazole derivatives possess significant antimicrobial properties. For instance, studies on 1,3-diazole derivatives reveal their effectiveness against various bacterial strains and fungi . The imidazole ring in this compound is likely responsible for its interaction with microbial targets.
Anti-inflammatory Effects
The sulfonamide group is known for its anti-inflammatory properties. Compounds containing sulfonamide structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests that our compound may exhibit similar effects.
Anticancer Potential
The unique structure of this compound may also confer anticancer properties. Research indicates that azatricyclo compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways . The presence of the imidazole moiety may enhance this activity by interacting with specific cellular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism.
- Receptor Interaction : The imidazole moiety can interact with various receptors, modulating their activity.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes leading to cell death.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Study on Imidazole Derivatives : A review highlighted the antimicrobial efficacy of imidazole derivatives against resistant strains of bacteria and fungi .
- Anti-inflammatory Research : A study demonstrated that sulfonamide compounds significantly reduced inflammation in animal models through the inhibition of COX enzymes .
- Anticancer Activity : Research indicated that azatricyclo compounds exhibited cytotoxic effects on various cancer cell lines, suggesting potential as chemotherapeutic agents .
Properties
IUPAC Name |
1-ethyl-N-(3-imidazol-1-ylpropyl)-2-oxobenzo[cd]indole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-2-23-16-7-8-17(14-5-3-6-15(18(14)16)19(23)24)27(25,26)21-9-4-11-22-12-10-20-13-22/h3,5-8,10,12-13,21H,2,4,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKSAYXJEVGKJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NCCCN4C=CN=C4)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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